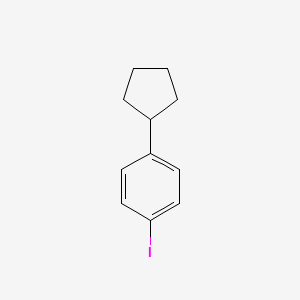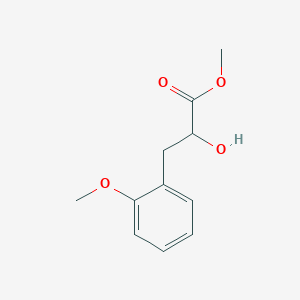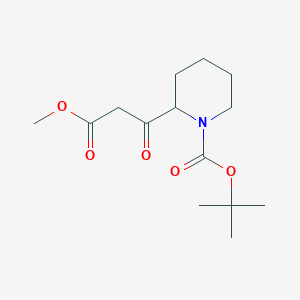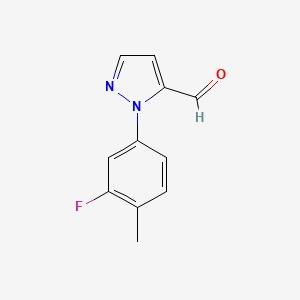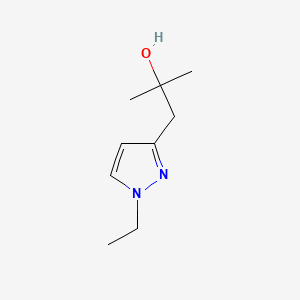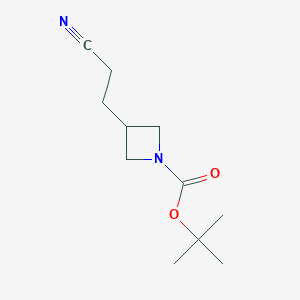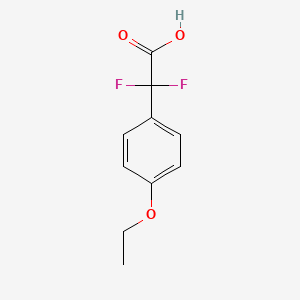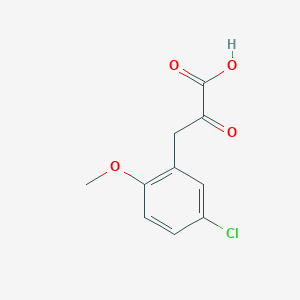
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This often involves the reaction of an azetidine intermediate with an appropriate aminoethylating agent.
Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylate functionality. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the amino groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or dimethylamino groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminoethyl and dimethylamino groups.
Reduction: Reduced forms of the azetidine ring or amino groups.
Substitution: Substituted derivatives with new functional groups introduced at the aminoethyl or dimethylamino positions.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving azetidines.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties, such as antimicrobial or anticancer activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may serve as a building block for the production of various chemicals and polymers.
作用機序
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine ring structures and carboxylate functionalities.
Aminoethyl Azetidines: Compounds with aminoethyl groups attached to the azetidine ring.
Dimethylamino Azetidines: Compounds with dimethylamino groups attached to the azetidine ring.
Uniqueness: Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is unique due to the combination of its tert-butyl, aminoethyl, and dimethylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C12H25N3O2 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-12(9-15,6-7-13)14(4)5/h6-9,13H2,1-5H3 |
InChIキー |
MOGYDAOHFUTPRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCN)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



